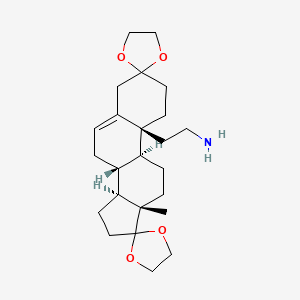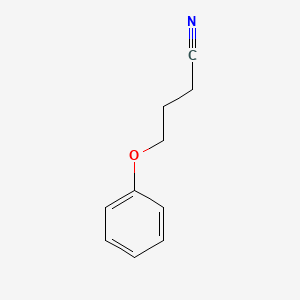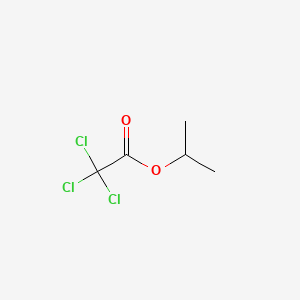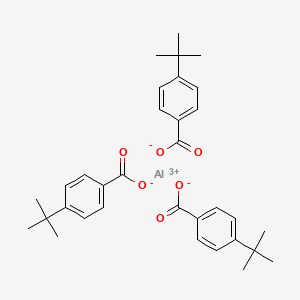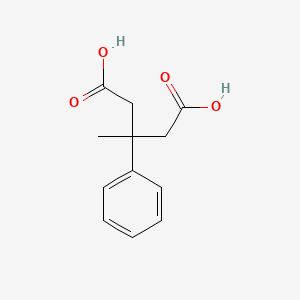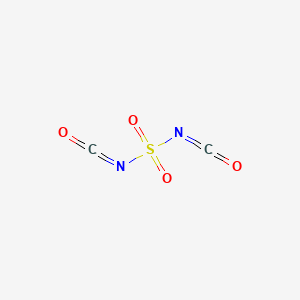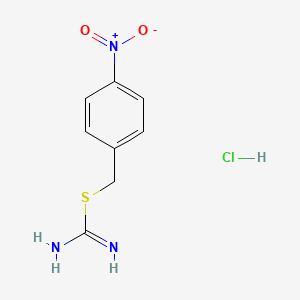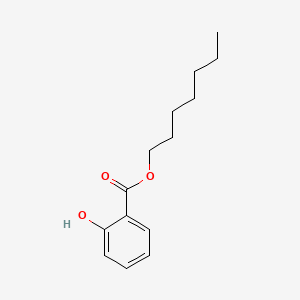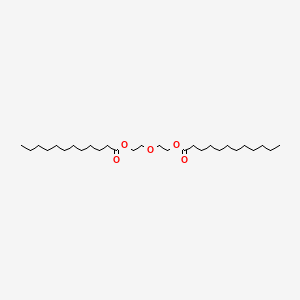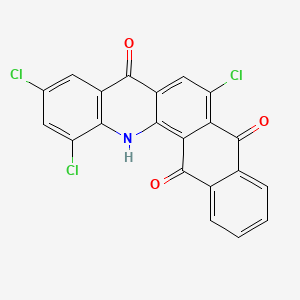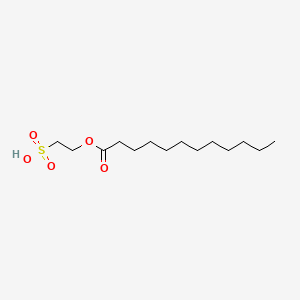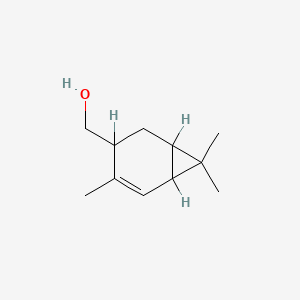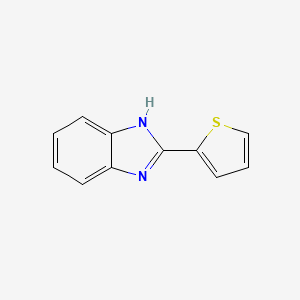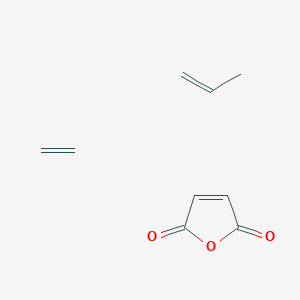
Ethene;furan-2,5-dione;prop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethene;furan-2,5-dione;prop-1-ene is a compound that combines ethene (ethylene), furan-2,5-dione (maleic anhydride), and prop-1-ene (propylene). This compound is known for its versatility and is used in various industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethene;furan-2,5-dione;prop-1-ene typically involves the polymerization of ethene, furan-2,5-dione, and prop-1-ene. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired polymerization .
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization processes. Maleic anhydride (furan-2,5-dione) is produced through the oxidation of benzene or butane, and then it is polymerized with ethene and prop-1-ene under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions
Ethene;furan-2,5-dione;prop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the compound’s structure.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Ethene;furan-2,5-dione;prop-1-ene has numerous scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of various polymers.
Biology: Studied for its potential use in drug delivery systems.
Medicine: Investigated for its role in developing new pharmaceuticals.
Industry: Utilized in the production of resins, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of ethene;furan-2,5-dione;prop-1-ene involves its ability to undergo polymerization and form stable compounds. The molecular targets and pathways involved include the interaction with various catalysts and the formation of covalent bonds between the monomers .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- Ethene;furan-2,5-dione;but-1-ene
- Ethene;furan-2,5-dione;pent-1-ene
Uniqueness
Ethene;furan-2,5-dione;prop-1-ene is unique due to its specific combination of monomers, which provides it with distinct chemical properties and a wide range of applications .
Propiedades
Número CAS |
31069-12-2 |
|---|---|
Fórmula molecular |
C9H12O3 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
ethene;furan-2,5-dione;prop-1-ene |
InChI |
InChI=1S/C4H2O3.C3H6.C2H4/c5-3-1-2-4(6)7-3;1-3-2;1-2/h1-2H;3H,1H2,2H3;1-2H2 |
Clave InChI |
AIMMSZVCMQILDY-UHFFFAOYSA-N |
SMILES |
CC=C.C=C.C1=CC(=O)OC1=O |
SMILES canónico |
CC=C.C=C.C1=CC(=O)OC1=O |
Key on ui other cas no. |
31069-12-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Naphth[1,8-cd]isothiazole-3,5-disulfonic acid, 1,1-dioxide](/img/structure/B1614890.png)
